molecular formula C6H7N5 B563232 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine CAS No. 109205-39-2

1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine

Cat. No.: B563232
CAS No.: 109205-39-2
M. Wt: 149.157
InChI Key: WFQKKZBONXZYLH-UHFFFAOYSA-N
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Description

“1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine” is a chemical compound with the molecular formula C6H7N5 . It is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds that have been synthesized and evaluated for their anticancer activity .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves heating a solution of the precursor compound in formamide under reflux . The reaction mixture is then cooled, and the formed solid is filtered, washed with aqueous ethanol, dried, and recrystallized from ethanol .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C6H7N5/c1-11-6-4 (2-10-11)5 (7)8-3-9-6/h2-3H,1H3, (H2,7,8,9) . The compound has a molecular weight of 149.15 g/mol .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 149.15 g/mol . The compound’s InChI string is InChI=1S/C6H7N5/c1-11-6-4 (2-10-11)5 (7)8-3-9-6/h2-3H,1H3, (H2,7,8,9) .

Mechanism of Action

Pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit EGFR and ErbB2 kinases at the sub-micromolar level . This dual inhibition causes induction of apoptosis, confirmed by a significant increase in the level of active caspase-3 . The compounds also cause accumulation of cells in the pre-G1 phase and cell cycle arrest at the G2/M phase .

Future Directions

The future directions for research on “1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine” and related compounds could involve further exploration of their anticancer activity and mechanism of action . The development of new strategies for treating cancer that provide a high selectivity margin is a serious concern .

Properties

IUPAC Name

1-methylpyrazolo[4,3-d]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c1-11-5-4(2-10-11)8-3-9-6(5)7/h2-3H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQKKZBONXZYLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)N=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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